3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 3-nitrophenyl group and a 3,4-dihydroisoquinolin-2(1H)-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acids or their derivatives under dehydrating conditions.
Introduction of the 3-Nitrophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with the pyrrolidine-2,5-dione core.
Attachment of the 3,4-Dihydroisoquinolin-2(1H)-yl Group: This can be done via a reductive amination reaction, where the isoquinoline derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of molecules that target specific biological pathways.
Medicine
Due to its structural features, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the isoquinoline moiety can intercalate with DNA or interact with proteins.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione: The position of the nitro group can influence the compound’s electronic properties and reactivity.
Uniqueness
The presence of both the 3-nitrophenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups in 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities not observed in similar compounds.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H17N3O4/c23-18-11-17(20-9-8-13-4-1-2-5-14(13)12-20)19(24)21(18)15-6-3-7-16(10-15)22(25)26/h1-7,10,17H,8-9,11-12H2 |
InChI Key |
JMVOUXPVDVVIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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